![molecular formula C24H32N2O9 B13405052 [(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both nitrophenyl and azanium groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the azanium group through amination reactions. The final step involves esterification to introduce the ethoxycarbonyl and phenylmethoxybutanoate groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azanium group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which [(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and azanium groups may play key roles in these interactions, influencing the compound’s overall activity and specificity.
類似化合物との比較
[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate can be compared with other compounds that feature similar functional groups, such as:
Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity and biological activity.
Amines and azanium compounds: Molecules with amine or azanium groups that participate in similar chemical reactions.
Ester derivatives: Compounds with ester groups that share similar synthetic routes and applications.
特性
分子式 |
C24H32N2O9 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate |
InChI |
InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2/t;8-,9+/m.1/s1 |
InChIキー |
CRUJOISRGLUESB-LCYCHOAZSA-N |
異性体SMILES |
CCOC(=O)C(C(C)C)(C(=O)[O-])OCC1=CC=CC=C1.C1=CC(=CC=C1[C@@H]([C@@H](CO)[NH3+])O)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C(C(C)C)(C(=O)[O-])OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)[NH3+])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


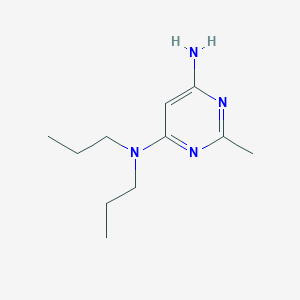
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
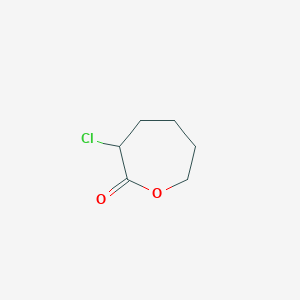
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
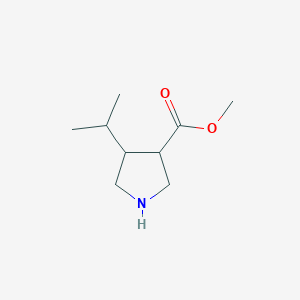

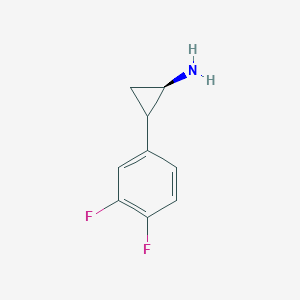
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)

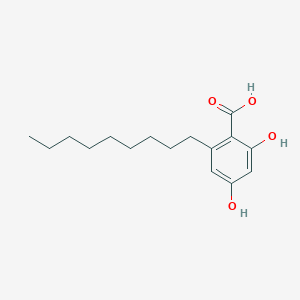
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)

